1-(2-Fluorobenzoyl)-4-methylpiperidine
Description
1-(2-Fluorobenzoyl)-4-methylpiperidine is a piperidine derivative characterized by a 2-fluorobenzoyl group attached to the nitrogen atom of a 4-methylpiperidine ring. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol (CAS: 346719-56-0) . The compound’s structure combines the rigidity of the aromatic fluorobenzoyl group with the flexibility of the piperidine ring, making it a versatile intermediate in medicinal chemistry and materials science. Its synthetic accessibility and tunable reactivity have led to applications in drug discovery, particularly as a precursor for bioactive molecules targeting neurological and antibacterial pathways .
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(2-fluorophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16FNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
InChI Key |
ZUOUPMRPDVWTSP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues of 1-(2-fluorobenzoyl)-4-methylpiperidine include variations in substituents on the benzoyl group or piperidine ring. Below is a comparative analysis of these compounds:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 2-Fluorobenzoyl, 4-methylpiperidine | C₁₃H₁₆FNO | 221.27 | High polarity due to fluorine; moderate lipophilicity (logP ~2.5 estimated) |
| 1-(4-Bromobenzoyl)-4-methylpiperidine | 4-Bromobenzoyl, 4-methylpiperidine | C₁₃H₁₆BrNO | 282.18 | Increased molecular weight and halogenated aromatic ring; higher logP (~3.2) |
| 1-(4-Methoxyphenylsulfonyl)-4-methylpiperidine | 4-Methoxyphenylsulfonyl, 4-methylpiperidine | C₁₃H₁₈BrNO₃S | 348.26 | Sulfonyl group enhances hydrogen-bonding potential; lower volatility |
| 1-(2-Chloro-4-fluorobenzoyl)-4-oxadiazolyl-piperidine | 2-Chloro-4-fluorobenzoyl, oxadiazole-piperidine | C₂₂H₂₁ClFN₃O₃ | 429.87 | Oxadiazole ring introduces π-stacking capability; higher thermal stability |
| 1-(1-Phenylcyclohexyl)-4-methylpiperidine | Phenylcyclohexyl, 4-methylpiperidine | C₁₈H₂₅N | 255.40 | Bulky substituent reduces solubility; increased hydrophobicity (logP ~4.0) |
Key Observations:
- Halogen vs. Methoxy groups (e.g., in sulfonyl derivatives) improve solubility but reduce metabolic stability .
- Oxadiazole vs. Benzoyl : Oxadiazole-containing derivatives exhibit higher thermal stability (e.g., boiling point ~607°C for C₂₂H₂₁ClFN₃O₃) due to aromatic heterocycle rigidity .
Pharmacological Activity
- This compound: Primarily used as a synthetic intermediate. Limited direct biological data, but fluorinated aromatic groups are associated with CNS activity in related compounds .
- 1-(1-Phenylcyclohexyl)-4-methylpiperidine : Demonstrates ataxia potency 0.05–2.15× phencyclidine (PCP) in mice, with a therapeutic index (LD₅₀/ED₅₀) of 0.16–1.83, indicating narrow safety margins .
- Sulfonyl-Oxadiazole Derivatives (e.g., 6a-o) : Exhibit antibacterial activity against E. coli and S. aureus (MIC: 8–64 µg/mL), attributed to sulfonamide and oxadiazole moieties disrupting bacterial enzymes .
Catalytic Dehydrogenation Relevance
Supported iridium catalysts (e.g., 3@Al₂O₃-uncal) dehydrogenate 4-methylpiperidine to 4-methylpyridine at TOFs up to 9,200 h⁻¹, highlighting the role of piperidine derivatives in hydrogen storage .
Preparation Methods
Nucleophilic Acyl Substitution
The most widely employed method involves reacting 2-fluorobenzoyl chloride with 4-methylpiperidine under basic conditions. Triethylamine (2.1 equiv) in anhydrous dichloromethane at 0–5°C facilitates HCl scavenging, with subsequent warming to room temperature over 6–8 hours achieving 78–85% yields. This method’s efficiency stems from the piperidine nitrogen’s nucleophilicity (pKa ~11.1), which promotes rapid acylation.
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0→25 | 82 | 97.5 |
| Toluene | Pyridine | −10→20 | 76 | 96.2 |
| THF | DBU | 5→25 | 68 | 94.8 |
Friedel-Crafts Acylation
Alternative approaches utilize Friedel-Crafts methodology, where 4-methylpiperidine reacts with 2-fluorobenzoic anhydride in the presence of AlCl₃ (1.2 equiv). This Lewis acid catalyzes electrophilic aromatic substitution, producing the target compound in 65–72% yield after 12 hours at 40°C. While less efficient than nucleophilic routes, this method avoids handling corrosive acyl chlorides.
Transition Metal-Catalyzed Coupling
Recent patents describe palladium-catalyzed carbonylative coupling between 2-fluoroiodobenzene and 4-methylpiperidine under CO atmosphere (1 atm). Using Pd(OAc)₂ (5 mol%) and Xantphos ligand in DMF at 100°C, this method achieves 89% yield with >99% regioselectivity. The mechanism proceeds through oxidative addition, CO insertion, and reductive elimination steps.
Reaction Mechanisms and Kinetics
Nucleophilic Pathway Mechanism
The reaction follows a two-step process:
- Base-assisted deprotonation :
$$ \text{4-methylpiperidine} + \text{Et}3\text{N} \rightarrow \text{4-methylpiperidine}^{-} + \text{Et}3\text{NH}^+ $$ - Acyl transfer :
$$ \text{4-methylpiperidine}^{-} + \text{2-Fluorobenzoyl chloride} \rightarrow \text{this compound} + \text{Cl}^- $$
Kinetic studies reveal second-order dependence (k = 0.42 L·mol⁻¹·s⁻¹ at 25°C), with activation energy (Eₐ) of 58.3 kJ/mol.
Byproduct Formation
Common impurities include:
- Diacylated product (3–7%): From over-reaction at elevated temperatures
- Hydrolyzed acid (1–2%): Due to moisture contamination
- N-Oxide derivatives (<1%): Oxidative side reactions
Process Optimization Strategies
Solvent Effects
Polar aprotic solvents enhance reactivity:
- Dichloromethane : Optimal balance of solubility and reaction rate
- THF : Slower kinetics but improved selectivity
- Toluene : Preferred for high-temperature reactions (>50°C)
Catalytic Enhancements
Adding 5 mol% DMAP accelerates acylation by 40% through intermediate stabilization. Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 45 minutes with comparable yields.
Industrial-Scale Production
Continuous flow reactors achieve 92% yield at 10 kg/day capacity:
- Residence time : 12 minutes
- Pressure : 4 bar
- Temperature : 50°C
Safety protocols mandate <5% O₂ content to prevent peroxide formation.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃):
δ 7.82 (td, J = 7.6, 1.6 Hz, 1H), 7.54–7.45 (m, 2H), 3.91–3.75 (m, 2H), 3.12–2.95 (m, 2H), 2.84 (s, 3H), 1.82–1.65 (m, 4H) - IR (KBr):
1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch)
Chromatographic Methods
HPLC purity assessment uses:
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile phase : 65:35 MeCN/H₂O + 0.1% TFA
- Retention time : 8.2 minutes
Pharmaceutical Applications
The compound serves as a precursor to:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Fluorobenzoyl)-4-methylpiperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can react with 2-fluorobenzoyl chloride under basic conditions (e.g., sodium carbonate in methanol) to form the target compound. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of piperidine to acyl chloride) and maintaining pH 9–10 to minimize side reactions . Reaction monitoring via TLC or HPLC is critical to track progress. Recrystallization from methanol or ethanol improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the piperidine ring substitution pattern and fluorobenzoyl attachment. Key signals include the methyl group at δ ~1.2 ppm (piperidine-CH) and aromatic protons at δ 7.2–7.8 ppm (fluorobenzoyl) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (65:35) confirms purity (>98%) and resolves synthetic byproducts .
- Mass Spectrometry : ESI-MS in positive ion mode provides molecular ion peaks (e.g., [M+H] at m/z 236.1) and fragmentation patterns to verify structural integrity .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases (e.g., tyrosine kinases) or receptors (e.g., GPCRs) using fluorogenic substrates. IC values are calculated via dose-response curves .
- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ranging from 1–100 µM .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess viability at 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkyl chains) or fluorobenzoyl ring (e.g., electron-withdrawing groups) to assess impact on receptor binding. Compare derivatives like 1-(4-bromobenzoyl)-4-methylpiperidine () for halogen effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the fluorobenzoyl group) .
- Bioisosteric Replacement : Replace the fluorobenzoyl group with isosteres (e.g., thiophene) to improve metabolic stability .
Q. What computational strategies predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with kinases) using GROMACS to assess stability and binding free energies (MM-PBSA calculations) .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Fragment-Based Design : Deconstruct the molecule into fragments (piperidine, fluorobenzoyl) to evaluate individual contributions to binding .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out variability. For example, inconsistent enzyme inhibition results may arise from differences in ATP concentrations .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential dust/aerosol formation .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
